Bibop
Overview
Description
Bibop is a chiral phosphine ligand known for its significant role in asymmetric catalysis. It is characterized by its rigid and stable structure, which makes it an excellent candidate for various catalytic processes. The compound is particularly noted for its ability to induce high enantioselectivity in reactions, making it valuable in the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bibop can be synthesized through a series of steps involving the formation of a phosphine-borane intermediate. The process typically begins with the reaction of a suitable phosphine precursor with a borane reagent under controlled conditions. The intermediate is then subjected to further reactions to introduce the desired chiral centers and achieve the final this compound structure.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions: Bibop undergoes various types of reactions, including:
Oxidation: this compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced back to its original phosphine form.
Substitution: this compound can participate in substitution reactions where its ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or oxygen can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride are commonly employed.
Substitution: Various nucleophiles can be used in the presence of suitable catalysts.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Regenerated this compound.
Substitution: Substituted phosphine derivatives.
Scientific Research Applications
Bibop has a wide range of applications in scientific research, including:
Chemistry: It is used as a ligand in transition metal-catalyzed reactions, particularly in asymmetric hydrogenation and coupling reactions.
Biology: this compound derivatives are explored for their potential in enzyme mimetics and as probes for studying biological processes.
Medicine: The compound is investigated for its role in the synthesis of chiral drugs and pharmaceuticals.
Industry: this compound is employed in the production of fine chemicals and in processes requiring high enantioselectivity.
Mechanism of Action
The mechanism by which Bibop exerts its effects involves its coordination to transition metals, forming a complex that facilitates various catalytic processes. The chiral environment created by this compound induces enantioselectivity in the reactions, leading to the formation of optically active products. The molecular targets include the metal centers in the catalysts, and the pathways involve the formation and stabilization of transition states that favor one enantiomer over the other.
Comparison with Similar Compounds
BINAP (2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl): Another chiral phosphine ligand used in asymmetric catalysis.
DIPAMP (1,2-Bis((2-methoxyphenyl)phenylphosphino)ethane): Known for its use in hydrogenation reactions.
Chiraphos (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane): Utilized in various asymmetric syntheses.
Uniqueness of Bibop: this compound stands out due to its high rigidity and stability, which contribute to its exceptional performance in inducing enantioselectivity. Its structure allows for easy modification, making it a versatile ligand for a wide range of catalytic applications. The ability to fine-tune its electronic and steric properties further enhances its utility in asymmetric catalysis.
Properties
IUPAC Name |
(2S)-3-tert-butyl-2-[(2S)-3-tert-butyl-2H-1,3-benzoxaphosphol-2-yl]-2H-1,3-benzoxaphosphole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28O2P2/c1-21(2,3)25-17-13-9-7-11-15(17)23-19(25)20-24-16-12-8-10-14-18(16)26(20)22(4,5)6/h7-14,19-20H,1-6H3/t19-,20-,25?,26?/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAVTUIDTRDJLGP-XCGOXOSTSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1C(OC2=CC=CC=C21)C3OC4=CC=CC=C4P3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)P1[C@H](OC2=CC=CC=C21)[C@H]3OC4=CC=CC=C4P3C(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28O2P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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